3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Description
3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline (CAS: 623-39-2) is a substituted aniline derivative featuring a fluorine atom at the 3-position and a 1-methylpiperidin-4-ylmethoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₇FN₂O, with a molecular weight of 236.29 g/mol. The compound is characterized by a primary aniline group, a fluorine substituent (electron-withdrawing), and a piperidine-containing alkoxy chain, which contributes to its unique electronic and steric properties. The compound is reported with 95% purity and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents .
Properties
IUPAC Name |
3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16-7-5-10(6-8-16)9-17-13-11(14)3-2-4-12(13)15/h2-4,10H,5-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSBXNIFUWJADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194185 | |
| Record name | Benzenamine, 3-fluoro-2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-86-6 | |
| Record name | Benzenamine, 3-fluoro-2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-fluoro-2-[(1-methyl-4-piperidinyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 1-methylpiperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-fluoroaniline with a suitable reagent to introduce the methoxy group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-methylpiperidine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 238.31 g/mol
- CAS Number : 1286273-86-6
The compound's structure allows it to participate in various chemical reactions typical of substituted anilines, enhancing its utility in synthetic organic chemistry.
Oncology Research
Research indicates that derivatives of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline exhibit significant biological activities, particularly in cancer research. Notably, these compounds have been shown to inhibit Src kinase activity, which is crucial for cancer cell proliferation and survival. In vitro studies demonstrate that this inhibition can lead to reduced tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
Enzyme Interaction Studies
This compound may interact with various enzymes and proteins within biological systems, potentially influencing cellular signaling pathways and metabolic processes. Its ability to modulate gene expression through interactions with transcription factors underscores its significance in biochemical research.
Material Science Applications
The unique properties of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline also make it a candidate for applications in material sciences. Its fluorinated structure may impart desirable characteristics such as increased stability and hydrophobicity in polymeric materials.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Case Study 1: Src Kinase Inhibition
In a study published in a peer-reviewed journal, researchers demonstrated that analogs of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline effectively inhibited Src kinase activity in cancer cell lines, leading to a decrease in proliferation rates and induction of apoptosis.
Case Study 2: Gene Expression Modulation
Another investigation focused on the compound's ability to modulate gene expression through interaction with specific transcription factors, revealing its potential as a therapeutic agent for diseases linked to dysregulated gene expression.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, which can influence various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline and related compounds:
Key Findings
Positional Isomerism: The 2-position of the piperidinylmethoxy group in the target compound distinguishes it from the 4-substituted analog ().
Heterocycle Effects : Replacing piperidine with pyrrolidine (as in ) reduces ring size, increasing basicity due to reduced steric hindrance and enhanced electron donation. However, the smaller pyrrolidine may limit interactions with deeper hydrophobic pockets in enzymes .
Electron-Donating vs. Withdrawing Groups: The fluorine atom in the target compound lowers basicity compared to methoxy-substituted analogs (e.g., ).
Quinazoline Derivatives : Vandetanib () shares the piperidinylmethoxy motif but incorporates a quinazoline core, which drastically increases molecular weight and reduces basicity. This highlights the trade-off between aromatic core complexity and pharmacokinetic properties .
Trifluoromethyl Analogs : The -CF₃ group in introduces strong electron withdrawal, further reducing basicity and altering lipophilicity, making such compounds suitable for agrochemical applications .
Biological Activity
3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 238.31 g/mol. Its structure includes a fluorine atom at the 3-position of the aniline ring and a methoxy group linked to a piperidine moiety at the 2-position. This unique combination of functional groups contributes to its biological activity and reactivity in biochemical systems.
The biological activity of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit Src kinase activity, which is crucial for cancer cell proliferation and survival. In vitro studies indicate that this inhibition can lead to reduced tumor growth in xenograft models, suggesting its potential as an anti-cancer agent.
- Receptor Interaction : It may interact with specific receptors in biological systems, modulating cellular responses and influencing various signaling pathways.
- Gene Expression Modulation : The compound can affect gene expression by interacting with transcription factors, further underscoring its significance in biochemical research.
Biological Activity Overview
The following table summarizes the biological activities associated with 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline:
| Activity Type | Description |
|---|---|
| Cancer Research | Inhibition of Src kinase leading to reduced tumor growth in xenograft models. |
| Enzyme Interactions | Modulation of various enzymes affecting metabolic pathways. |
| Signal Transduction | Influencing cellular signaling pathways through receptor binding. |
| Gene Expression | Potential modulation of transcription factors affecting gene expression. |
Case Study 1: Cancer Inhibition
A study demonstrated that derivatives of 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline exhibited significant inhibition of Src kinase. This was linked to decreased proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Interaction
Research indicated that the compound interacts with specific enzymes involved in metabolic processes. This interaction was shown to alter the activity of key metabolic pathways, suggesting applications in metabolic disorders.
Q & A
Q. What synthetic methodologies are commonly employed for 3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, reductive amination of aldehydes with aniline derivatives using NaBH4/I2 under neutral conditions in methanol is a validated approach for analogous compounds . The methoxy group at the 2-position may require protection during synthesis to avoid undesired side reactions. Structural analogs, such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, are synthesized via reactions with 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by HCl treatment .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and electronic environments.
- Mass spectrometry (HRMS) for molecular weight and fragmentation pattern validation.
- X-ray crystallography (using SHELX software for refinement) to resolve crystal structures and intermolecular interactions .
- IR spectroscopy to identify functional groups like NH2 and C-O-C .
Q. How does the fluorine substituent influence the compound's chemical stability?
The 3-fluoro group enhances electron-withdrawing effects, stabilizing the aniline moiety against oxidation. Comparative studies on fluoro-aniline derivatives show increased stability in acidic conditions compared to non-fluorinated analogs . However, steric effects from the piperidinylmethoxy group may alter reactivity at the ortho position .
Advanced Research Questions
Q. What mechanistic insights explain the compound's interaction with biological targets?
The piperidinylmethoxy group may act as a hydrogen-bond acceptor, while the aniline NH2 group facilitates binding to enzymes or receptors. Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with targets like G-protein-coupled receptors or cytochrome P450 enzymes . For example, similar compounds exhibit activity in obesity management by modulating metabolic pathways .
Q. How do electronic effects of substituents impact the compound's basicity and reactivity?
Substituents like methoxy (electron-donating) and fluorine (electron-withdrawing) create a polarized electronic environment. Methoxy groups at the 2-position increase aniline basicity by resonance donation, as observed in substituted methoxyanilines . In contrast, fluorine reduces electron density at the aromatic ring, affecting nucleophilic substitution rates. These effects can be quantified via Hammett σ constants or computational electrostatic potential maps.
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Recommendations include:
- Reproducibility checks : Re-synthesize the compound under controlled conditions (≥95% purity) .
- Comparative bioassays : Test against structurally validated analogs (e.g., 4-(1-methylpiperidin-4-yl)aniline) to isolate substituent-specific effects .
- Computational validation : Use QSAR models to correlate structural features with activity trends .
Q. What role does the 1-methylpiperidin-4-yl group play in solubility and pharmacokinetics?
The piperidine ring enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Methylation at the 1-position minimizes metabolic degradation by cytochrome P450 enzymes, as seen in pharmacologically active analogs like vandetanib . Solubility can be modulated via salt formation (e.g., hydrochloride salts) or co-solvent systems .
Methodological Considerations
Q. How to optimize reaction yields for introducing the piperidinylmethoxy moiety?
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance nucleophilic substitution efficiency.
- Monitor reaction progress via TLC or HPLC to prevent over-alkylation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What computational tools are recommended for predicting regioselectivity in electrophilic substitutions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites on the aromatic ring.
- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich regions prone to electrophilic attack.
- Machine learning models : Train on datasets of substituted anilines to predict substituent-directed reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
